molecular formula C15H14BrN3O4S2 B10897939 2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzenesulfonate

2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenyl 4-methoxybenzenesulfonate

Cat. No.: B10897939
M. Wt: 444.3 g/mol
InChI Key: ZNRRJRBJXVXONR-GIJQJNRQSA-N
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Description

The compound 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMOPHENYL 4-METHOXY-1-BENZENESULFONATE is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a bromophenyl group, a methoxybenzenesulfonate group, and a hydrazonomethyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMOPHENYL 4-METHOXY-1-BENZENESULFONATE typically involves multiple steps:

  • Formation of the Hydrazonomethyl Intermediate: : This step involves the reaction of a suitable aldehyde with hydrazine to form the hydrazone intermediate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

  • Introduction of the Aminocarbothioyl Group: : The hydrazone intermediate is then reacted with thiocarbamide in the presence of a base such as sodium hydroxide to introduce the aminocarbothioyl group.

  • Bromination: : The bromophenyl group is introduced through a bromination reaction, typically using bromine or a brominating agent like N-bromosuccinimide (NBS) in an organic solvent.

  • Sulfonation: : Finally, the methoxybenzenesulfonate group is introduced through a sulfonation reaction, often using methanesulfonyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMOPHENYL 4-METHOXY-1-BENZENESULFONATE: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the hydrazone group to an amine.

  • Substitution: : The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), heat.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMOPHENYL 4-METHOXY-1-BENZENESULFONATE:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

  • Biology: : Potential use as a probe or inhibitor in biochemical assays due to its ability to interact with specific enzymes or receptors.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

  • Industry: : Could be used in the development of new materials or as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which 4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMOPHENYL 4-METHOXY-1-BENZENESULFONATE exerts its effects depends on its specific application:

  • Biochemical Interactions: : The compound may interact with enzymes or receptors, inhibiting their activity or altering their function. This could involve binding to the active site or allosteric sites of the enzyme or receptor.

  • Molecular Targets and Pathways: : Potential targets include enzymes involved in metabolic pathways, signaling proteins, and receptors on cell surfaces. The exact pathways would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

4-{[(E)-2-(AMINOCARBOTHIOYL)HYDRAZONO]METHYL}-2-BROMOPHENYL 4-METHOXY-1-BENZENESULFONATE: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other hydrazone derivatives, bromophenyl compounds, and methoxybenzenesulfonates.

    Uniqueness: The combination of the hydrazonomethyl group with the bromophenyl and methoxybenzenesulfonate groups makes this compound unique. This specific structure may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H14BrN3O4S2

Molecular Weight

444.3 g/mol

IUPAC Name

[2-bromo-4-[(E)-(carbamothioylhydrazinylidene)methyl]phenyl] 4-methoxybenzenesulfonate

InChI

InChI=1S/C15H14BrN3O4S2/c1-22-11-3-5-12(6-4-11)25(20,21)23-14-7-2-10(8-13(14)16)9-18-19-15(17)24/h2-9H,1H3,(H3,17,19,24)/b18-9+

InChI Key

ZNRRJRBJXVXONR-GIJQJNRQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)/C=N/NC(=S)N)Br

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=NNC(=S)N)Br

Origin of Product

United States

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